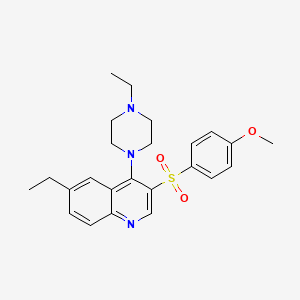

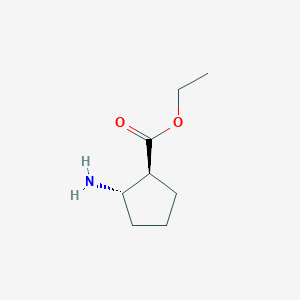

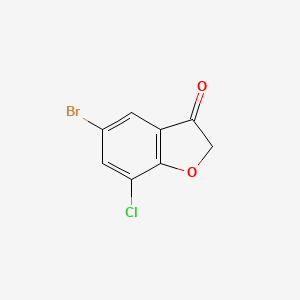

![molecular formula C14H8Cl2N2O B2869418 7-氯-2-(4-氯苯基)咪唑并[1,2-a]吡啶-3-甲醛 CAS No. 881041-66-3](/img/structure/B2869418.png)

7-氯-2-(4-氯苯基)咪唑并[1,2-a]吡啶-3-甲醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“7-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde” is a derivative of imidazopyridine, which is an important fused bicyclic 5–6 heterocycle . Imidazopyridine is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This moiety is also useful in material science because of its structural character .

Synthesis Analysis

The synthesis of imidazopyridine derivatives, including “7-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde”, can be achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A solvent- and catalyst-free method for the synthesis of a series of imidazopyridines by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation has been developed .Molecular Structure Analysis

The molecular structure of “7-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde” is based on the imidazopyridine scaffold, which is a fused bicyclic 5–6 heterocycle . The specific details of the molecular structure would require more specific information or computational analysis.Chemical Reactions Analysis

Imidazopyridines, including “7-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde”, can undergo various chemical reactions. For instance, they can participate in condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .科学研究应用

合成和生物活性

合成和抗菌应用:衍生自咪唑并[1,2-a]吡啶甲醛的化合物已经通过多步反应合成,从而产生了氧杂嘧啶和硫杂嘧啶。这些化合物被评估了抗菌和抗真菌活性,突出了咪唑并[1,2-a]吡啶衍生物在抗菌研究中的潜力(Ladani 等,2009)。

杂环查耳酮和氧杂嘧啶:另一项研究重点是通过 2-(4-氯苯基)咪唑并[1,2-a]吡啶-3-甲醛与不同的芳基苯乙酮反应来合成杂取代查耳酮和氧杂嘧啶。测试了这些化合物的抗菌活性,为药学领域做出了贡献(Joshi 等,2012)。

化学合成和应用

新型合成方法:研究引入了咪唑并[1,2-a]吡啶衍生物的新合成方法,包括水介导的氢氨化和银催化的氨氧代化。这些方法为生产咪唑并[1,2-a]吡啶-3-甲醛提供了有效的途径,并突出了这些化合物在合成化学中的多功能性(Mohan 等,2013)。

催化活性:咪唑并[1,2-a]吡啶衍生物已被评估其催化活性,特别是在邻苯二酚氧化成邻苯醌中。这项研究强调了杂环化合物在催化中的作用,展示了它们在环境和工业应用中的潜力(Saddik 等,2012)。

荧光分子转子和染料

- 荧光分子转子:合成了一批基于 2-氯咪唑并[1,2-a]吡啶-3-甲醛的荧光分子转子,展示了这些化合物作为粘度传感器的潜力。对它们的性质进行了广泛的研究,揭示了它们在材料科学和传感器技术中的应用(Jadhav & Sekar,2017)。

未来方向

Imidazopyridine derivatives, including “7-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde”, have shown promising results in various fields of medicinal chemistry . Future research could focus on exploring their potential applications in other areas, optimizing their synthesis methods, and investigating their mechanisms of action .

作用机制

Target of Action

The compound “7-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde” belongs to the class of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . .

Mode of Action

The mode of action of imidazo[1,2-a]pyridines can be diverse, depending on the specific derivative and its functional groups . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives . .

Biochemical Pathways

Imidazo[1,2-a]pyridines are valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They can be synthesized employing different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . .

属性

IUPAC Name |

7-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8Cl2N2O/c15-10-3-1-9(2-4-10)14-12(8-19)18-6-5-11(16)7-13(18)17-14/h1-8H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYDZRXGQFNDHRF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(N3C=CC(=CC3=N2)Cl)C=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

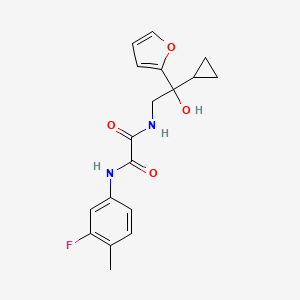

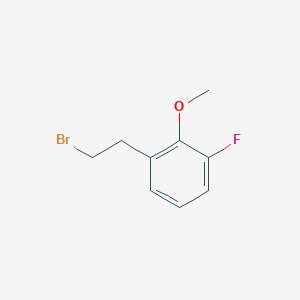

![2-Chloro-N-[[2-(4-chloropyrazol-1-yl)-6-methylpyridin-3-yl]methyl]acetamide](/img/structure/B2869335.png)

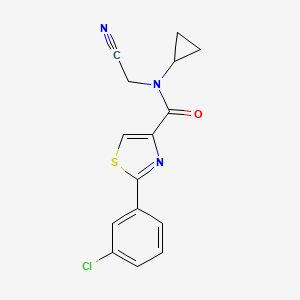

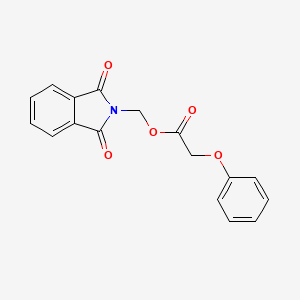

![N-[2-[[4-methoxybenzoyl]amino]ethyl]-2,5-bis[2,2,2-trifluoroethoxy]benzenecarboxamide](/img/structure/B2869345.png)

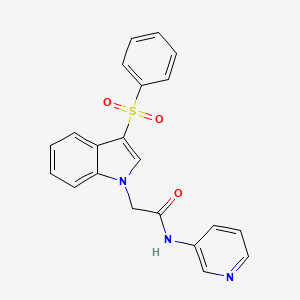

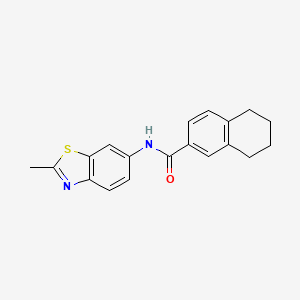

![3-nitro-N-(3-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2869350.png)

![methyl 4-(2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate](/img/structure/B2869351.png)

![N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-(phenylthio)propanamide](/img/structure/B2869355.png)